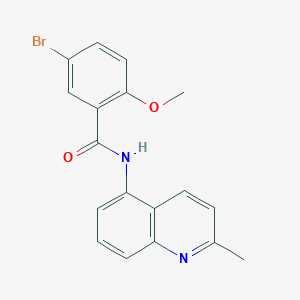![molecular formula C15H14ClN3O2S B278077 N-[(5-chloropyridin-2-yl)carbamothioyl]-2-methoxy-3-methylbenzamide](/img/structure/B278077.png)
N-[(5-chloropyridin-2-yl)carbamothioyl]-2-methoxy-3-methylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(5-chloropyridin-2-yl)carbamothioyl]-2-methoxy-3-methylbenzamide, also known as CCT137690, is a small molecule inhibitor that has been extensively studied in the field of cancer research. This compound has shown promising results in preclinical studies, indicating its potential as a therapeutic agent for cancer treatment.
Mécanisme D'action
N-[(5-chloropyridin-2-yl)carbamothioyl]-2-methoxy-3-methylbenzamide is a selective inhibitor of the serine/threonine protein kinase CDK9. CDK9 is a key regulator of transcription, and its inhibition leads to the downregulation of various oncogenic genes. The inhibition of CDK9 by N-[(5-chloropyridin-2-yl)carbamothioyl]-2-methoxy-3-methylbenzamide has been shown to induce apoptosis and cell cycle arrest in cancer cells. Additionally, N-[(5-chloropyridin-2-yl)carbamothioyl]-2-methoxy-3-methylbenzamide has been shown to inhibit the phosphorylation of RNA polymerase II, a downstream target of CDK9.
Biochemical and Physiological Effects:
N-[(5-chloropyridin-2-yl)carbamothioyl]-2-methoxy-3-methylbenzamide has been shown to have a selective inhibitory effect on CDK9. It does not significantly inhibit other CDKs, such as CDK1, CDK2, and CDK4. This selectivity is important as it reduces the potential for off-target effects. N-[(5-chloropyridin-2-yl)carbamothioyl]-2-methoxy-3-methylbenzamide has also been shown to be well-tolerated in animal models, with no significant toxicity observed at therapeutic doses.
Avantages Et Limitations Des Expériences En Laboratoire
N-[(5-chloropyridin-2-yl)carbamothioyl]-2-methoxy-3-methylbenzamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has a high potency and selectivity for CDK9, making it a valuable tool for studying the role of CDK9 in cancer. However, the compound has some limitations. It has poor solubility in water, which can make it difficult to administer in vivo. Additionally, the compound has a short half-life, which may limit its efficacy in some experimental settings.
Orientations Futures
There are several future directions for the study of N-[(5-chloropyridin-2-yl)carbamothioyl]-2-methoxy-3-methylbenzamide. One potential direction is the development of more potent and selective CDK9 inhibitors. Another direction is the investigation of the mechanism of action of N-[(5-chloropyridin-2-yl)carbamothioyl]-2-methoxy-3-methylbenzamide in more detail, particularly with regards to its downstream targets. Additionally, the compound could be tested in combination with other anticancer agents to determine its potential as a therapeutic agent for cancer treatment. Finally, the compound could be tested in clinical trials to determine its safety and efficacy in humans.
Conclusion:
In conclusion, N-[(5-chloropyridin-2-yl)carbamothioyl]-2-methoxy-3-methylbenzamide is a promising small molecule inhibitor that has shown potential as a therapeutic agent for cancer treatment. The compound has a selective inhibitory effect on CDK9 and has been shown to induce apoptosis and cell cycle arrest in cancer cells. While there are some limitations to the compound, there are also several future directions for its study. Overall, N-[(5-chloropyridin-2-yl)carbamothioyl]-2-methoxy-3-methylbenzamide represents a valuable tool for the study of CDK9 in cancer and has the potential to be developed into a therapeutic agent for cancer treatment.
Méthodes De Synthèse
The synthesis of N-[(5-chloropyridin-2-yl)carbamothioyl]-2-methoxy-3-methylbenzamide involves a series of chemical reactions starting from commercially available starting materials. The synthesis method has been described in detail in a research article by Kawasumi et al. (2011). The authors reported a high yield of the final product and provided a detailed characterization of the compound using various analytical techniques.
Applications De Recherche Scientifique
N-[(5-chloropyridin-2-yl)carbamothioyl]-2-methoxy-3-methylbenzamide has been extensively studied in preclinical models of cancer. It has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and leukemia. The compound has also been tested in animal models of cancer, where it demonstrated significant antitumor activity. In addition, N-[(5-chloropyridin-2-yl)carbamothioyl]-2-methoxy-3-methylbenzamide has been shown to enhance the efficacy of other anticancer agents, such as paclitaxel and doxorubicin.
Propriétés
Nom du produit |
N-[(5-chloropyridin-2-yl)carbamothioyl]-2-methoxy-3-methylbenzamide |
|---|---|
Formule moléculaire |
C15H14ClN3O2S |
Poids moléculaire |
335.8 g/mol |
Nom IUPAC |
N-[(5-chloropyridin-2-yl)carbamothioyl]-2-methoxy-3-methylbenzamide |
InChI |
InChI=1S/C15H14ClN3O2S/c1-9-4-3-5-11(13(9)21-2)14(20)19-15(22)18-12-7-6-10(16)8-17-12/h3-8H,1-2H3,(H2,17,18,19,20,22) |
Clé InChI |
QHYUWPKARBTBCJ-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC(=C1OC)C(=O)NC(=S)NC2=NC=C(C=C2)Cl |
SMILES canonique |
CC1=C(C(=CC=C1)C(=O)NC(=S)NC2=NC=C(C=C2)Cl)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(4-chlorophenoxy)-N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)acetamide](/img/structure/B277995.png)
![4-bromo-N-[2-methoxy-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide](/img/structure/B277998.png)
![3-bromo-N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B278000.png)
![4-chloro-N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B278001.png)
![2-fluoro-N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B278003.png)
![3-chloro-4-methoxy-N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B278005.png)
![3-fluoro-N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B278006.png)
![4-isopropoxy-N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B278007.png)
![N-(2,1,3-benzothiadiazol-4-yl)-4-[(4-chlorobenzyl)oxy]-3-methoxybenzamide](/img/structure/B278009.png)
![N-(3-{[(4-chlorophenyl)acetyl]amino}-4-methylphenyl)-2-furamide](/img/structure/B278011.png)
![N-(3-{[(2-isopropyl-5-methylphenoxy)acetyl]amino}-4-methylphenyl)-2-furamide](/img/structure/B278013.png)

![N-[4-methyl-3-(1-naphthoylamino)phenyl]-2-furamide](/img/structure/B278017.png)
![N-{3-[(4-butoxybenzoyl)amino]-4-methylphenyl}-2-furamide](/img/structure/B278019.png)